4-Chloro-3-fluoro-5-nitrobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

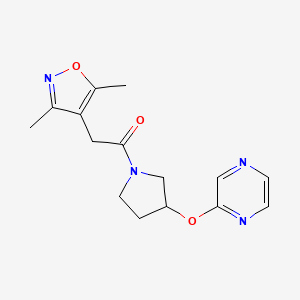

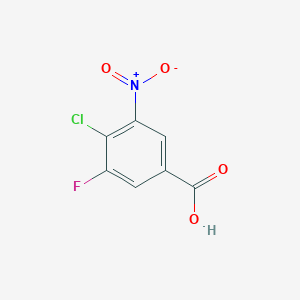

4-Chloro-3-fluoro-5-nitrobenzoic acid is a chemical compound with the molecular formula C7H3ClFNO4 . It is a very useful precursor and is used as a reagent in the synthesis of 6-Hydroxy Albaconazole, which is a metabolite of Albaconazole, an antifungal agent as neuroprotectant .

Synthesis Analysis

The synthesis of structurally diverse benzimidazole integrated benzoxazole and benzothiazoles has been developed using 4-fluoro-3-nitrobenzoic acid . In a multi-step synthetic sequence, 4-fluoro-3-nitrobenzoic acid was converted into benzimidazole bis-heterocycles, via the intermediacy of benzimidazole linked ortho-chloro amines .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H3ClFNO4/c8-5-2-1-4 (7 (10)11)3-6 (5)9 (12)13/h1-3H, (H,10,11) and the InChI key is OTJZEAGZIMBMFE-UHFFFAOYSA-N .Chemical Reactions Analysis

The amphiphilic reactivity of the intermediate benzimidazole linked ortho-chloro amines was designed to achieve the title compounds by the reaction of various acid chlorides and isothiocyanates in a single step through the in situ formation of ortho-chloro anilides and thioureas under microwave irradiation .Physical and Chemical Properties Analysis

This compound is an off-white powder . The molecular weight of the compound is 219.56 .科学的研究の応用

Multireactive Building Block for Heterocyclic Synthesis

4-Chloro-2-fluoro-5-nitrobenzoic acid has been identified as a versatile building block for solid-phase synthesis of various heterocyclic scaffolds. It is particularly useful in the preparation of substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These heterocycles are significant in current drug discovery due to their varied applications (Křupková et al., 2013).

Role in Analytical Chemistry

This compound has been used in the fluorimetric determination of secondary amino acids. The fluorigenic reaction of proline with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a derivative of 4-Chloro-3-fluoro-5-nitrobenzoic acid, demonstrates superior reactivity and fluorescence yield, making it a valuable tool in analytical chemistry for amino acid detection (Imai & Watanabe, 1981).

Solubility and Solvation Studies

The solubility of similar compounds like 4-chloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid in organic solvents has been mathematically correlated using the Abraham solvation parameter model. This research provides insights into the solubility behavior of this compound in different solvents, which is crucial for its application in various chemical processes (Stovall et al., 2005).

Use in Solid-Phase Synthesis

It has been utilized in solid-phase synthesis of N-hydroxyindoles and benzo[c]isoxazoles. The versatility of this compound in solid-phase synthesis lies in its ability to undergo reactions with different carbon nucleophiles, leading to the formation of various pharmacologically relevant compounds (Stephensen & Zaragoza, 1999).

Crystallographic and Electronic Structure Analysis

Studies involving crystallographic analysis of benzoic acid derivatives, including compounds similar to this compound, have been conducted. These studies provide valuable insights into the molecular structure and electronic properties, which are essential for understanding the reactivity and potential applications of such compounds (Pramanik et al., 2019).

Safety and Hazards

作用機序

Target of Action

Similar compounds have been used in the preparation of novel benzimidazoles having antimycobacterial activity and acetylcholinesterase (ache) and butyrylcholinesterase (bche) inhibitors .

Biochemical Pathways

Based on its potential role in the synthesis of benzimidazoles, it may influence pathways related to antimycobacterial activity and cholinesterase inhibition .

Result of Action

If used in the synthesis of benzimidazoles, the resulting compounds could potentially exhibit antimycobacterial activity and inhibit cholinesterases .

生化学分析

Biochemical Properties

It is known that nitro compounds, such as 4-Chloro-3-fluoro-5-nitrobenzoic acid, have a nitro group (−NO2) that is a hybrid of two equivalent resonance structures . This gives the nitro group a full positive charge on nitrogen and a half-negative charge on each oxygen . The polar character of the nitro group results in lower volatility of nitro compounds .

Molecular Mechanism

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid

特性

IUPAC Name |

4-chloro-3-fluoro-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO4/c8-6-4(9)1-3(7(11)12)2-5(6)10(13)14/h1-2H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJZEAGZIMBMFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-chloro-6-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2848402.png)

![4-[4-(3-Chloro-4-fluorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidine](/img/structure/B2848407.png)

![2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]sulfonyl}acetic acid](/img/structure/B2848408.png)

![N-(2,3-dichlorophenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2848412.png)

![1-(5-chloro-2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2848418.png)

![1-(4-Fluorophenyl)-4-[[1-(3-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2848419.png)

![N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide](/img/structure/B2848420.png)